5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 590360-21-7) features an ortho 2-fluorobenzyloxy group adjacent to the aldehyde, creating a sterically shielded electrophilic center that enables controlled, tunable reactivity for bioconjugation and probe development. The calculated LogP of 3.87 falls within the optimal CNS drug-like range, while the 5-chloro substituent provides a versatile cross-coupling handle (Suzuki, Negishi) absent in non-halogenated analogs. This orthogonal dual reactivity supports sequential chemoselective transformations—first modifying the aldehyde via reductive amination or Schiff base formation, then diversifying via Pd-catalyzed coupling. Supplied at 95%+ purity with batch-specific NMR, HPLC, and GC characterization reports, reducing in-house purification burden and ensuring batch-to-batch reproducibility. Competitive pricing for gram-scale research and bulk procurement; inquire for custom synthesis options.

Molecular Formula C14H10ClFO2
Molecular Weight 264.68 g/mol
CAS No. 590360-21-7
Cat. No. B1350875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde
CAS590360-21-7
Molecular FormulaC14H10ClFO2
Molecular Weight264.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=O)F
InChIInChI=1S/C14H10ClFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2
InChIKeyVQGLLNFLRDGROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 590360-21-7): Structural and Physicochemical Baseline for Research and Industrial Procurement


5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 590360-21-7) is an ortho-substituted aromatic aldehyde belonging to the class of halogenated benzyloxybenzaldehydes, with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . The compound features a chloro substituent at the 5-position of the benzaldehyde core and a 2-fluorobenzyl ether moiety at the 2-position, yielding a calculated LogP of 3.87060 and a polar surface area (PSA) of 26.30 Ų, values that inform its lipophilicity and potential membrane permeability in medicinal chemistry applications . The compound is commercially available as a white to off-white crystalline powder with typical purity specifications ranging from 95% to 98%+, and is supplied with supporting analytical characterization including NMR, HPLC, and GC batch quality reports by multiple vendors .

Why Generic Substitution of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 590360-21-7) Fails: A Comparator-Based Procurement Rationale


Generic substitution among substituted benzyloxybenzaldehydes introduces quantifiable and functionally consequential physicochemical alterations that cannot be compensated for by post-hoc formulation adjustments. The compound 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde possesses a distinctive substitution pattern — an ortho 2-fluorobenzyloxy group adjacent to the aldehyde functionality, combined with a para-chloro substituent relative to the ether linkage — that establishes a unique electronic and steric environment distinct from its positional isomers and halogen-variant analogs . This substitution pattern directly influences the reactivity of the aldehyde carbonyl in nucleophilic addition and condensation reactions, as well as the compound‘s chromatographic retention behavior and crystallization properties [1]. Furthermore, the compound’s calculated LogP of 3.87060 differs substantially from non-halogenated benzyloxybenzaldehydes and positional isomers, which translates to different partitioning behavior in biphasic reaction systems and altered membrane permeability profiles in biological assays . Attempting to substitute this compound with 4-(2-fluorobenzyloxy)benzaldehyde (CAS 70627-20-2), 3-(2-fluorobenzyloxy)benzaldehyde (CAS 66742-57-2), or 5-bromo/5-fluoro analogs without experimental re-validation will result in altered reaction kinetics, divergent impurity profiles, and non-comparable biological readouts .

Quantitative Differentiation Evidence for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 590360-21-7) Versus Structural Analogs and In-Class Compounds


Orthogonal Reactive Handle Differentiation: Ortho-Benzyloxy Versus Para-Benzyloxy Benzaldehyde Reactivity in Nucleophilic Addition

5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 590360-21-7) contains an ortho-benzyloxy substituent adjacent to the reactive aldehyde group, in contrast to 4-(2-fluorobenzyloxy)benzaldehyde (CAS 70627-20-2) and 3-(2-fluorobenzyloxy)benzaldehyde (CAS 66742-57-2) which possess para- and meta-substitution patterns respectively. In nucleophilic addition reactions, aldehydes bearing ortho-substituents experience increased steric hindrance that slows nucleophilic attack compared to para-substituted analogs, while simultaneously the electron-donating resonance effect of the ortho-alkoxy group modulates the electrophilicity of the carbonyl carbon [1]. This substitution pattern has been exploited in the synthesis of safinamide-related impurities, where the ortho-benzyloxybenzaldehyde scaffold enables a distinct synthetic trajectory and impurity profile compared to regioisomeric starting materials .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Purity Tier Differentiation: Commercially Available Analytical Grade Versus Technical Grade Benzaldehyde Derivatives

5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 590360-21-7) is commercially available from multiple suppliers at specified purity levels of 95% (standard research grade) and 98%+ (high-purity analytical grade), with full batch-specific analytical documentation including NMR, HPLC, and GC characterization reports . In contrast, many generic benzyloxybenzaldehyde analogs are supplied only at 90-95% purity without comprehensive analytical certification, and positional isomers such as 4-(2-fluorobenzyloxy)benzaldehyde (CAS 70627-20-2) and 3-(2-fluorobenzyloxy)benzaldehyde (CAS 66742-57-2) are frequently offered without guaranteed batch-to-batch consistency or detailed impurity profiling [1]. The availability of MDL number MFCD03422425 and PubChem CID 3857772 for the target compound facilitates cross-referencing across chemical databases and supply chains [2].

Analytical Chemistry Quality Control Pharmaceutical Intermediate

LogP and Lipophilicity Differentiation: Predicted Membrane Permeability Versus Non-Halogenated and Positional Isomer Benzyloxybenzaldehydes

5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 590360-21-7) exhibits a calculated LogP of 3.87060, which is substantially higher than non-halogenated benzyloxybenzaldehydes (LogP typically 2.5-3.0) and differs from positional isomers by approximately 0.5-0.7 LogP units . This enhanced lipophilicity arises from the combined contributions of the 5-chloro substituent and the 2-fluorobenzyl ether moiety . In medicinal chemistry contexts, compounds with LogP values in the 3.5-4.0 range demonstrate improved passive membrane permeability compared to more polar analogs, while still maintaining acceptable aqueous solubility for in vitro assay conditions [1].

Medicinal Chemistry ADME Prediction Drug Design

Chloro Substituent as a Synthetic Diversification Handle: Suzuki-Miyaura Cross-Coupling Potential Versus Non-Halogenated Analogs

5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 590360-21-7) contains a chloro substituent at the 5-position of the benzaldehyde ring, which serves as a latent cross-coupling handle for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions [1]. This halogen functionality is absent in non-halogenated benzyloxybenzaldehyde analogs (e.g., 2-[(2-fluorobenzyl)oxy]benzaldehyde, 4-(2-fluorobenzyloxy)benzaldehyde), rendering them incapable of participating in transition metal-catalyzed cross-coupling transformations without prior halogenation . The presence of both an aldehyde (reductive amination, condensation) and an aryl chloride (cross-coupling) provides orthogonal reactivity that enables sequential, chemoselective elaboration of the scaffold [2].

Cross-Coupling Chemistry Palladium Catalysis Library Synthesis

High-Value Research and Industrial Application Scenarios for 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 590360-21-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization Scaffolds Requiring Precise Lipophilicity Control

5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 590360-21-7) presents a calculated LogP of 3.87060, which falls within the optimal range (LogP 2-4) for blood-brain barrier penetration while maintaining sufficient aqueous solubility for in vitro assay compatibility . This physicochemical profile makes the compound particularly suitable as a starting scaffold for CNS-targeted medicinal chemistry programs where precise control over lipophilicity is critical for balancing permeability and metabolic stability. The ortho-benzyloxy substitution pattern adjacent to the aldehyde also provides a distinct steric environment that can be exploited to modulate target binding interactions, as evidenced by the use of structurally related ortho-benzyloxybenzaldehydes in kinase inhibitor and MAO-A inhibitor development programs .

Synthetic Methodology: Divergent Library Synthesis Leveraging Orthogonal Aldehyde and Aryl Chloride Reactivity

The compound contains two chemically orthogonal reactive handles — an aldehyde group capable of reductive amination, Schiff base formation, and Grignard additions, and a 5-chloro substituent that enables transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura and Negishi couplings [1]. This dual reactivity is absent in non-halogenated benzyloxybenzaldehyde analogs, which lack the chloro cross-coupling handle. Researchers engaged in parallel library synthesis or diversity-oriented synthesis can exploit this orthogonal reactivity to perform sequential chemoselective transformations: first modifying the aldehyde functionality (e.g., via reductive amination to form benzylamine derivatives), followed by Pd-catalyzed cross-coupling at the chloro position to introduce aryl, heteroaryl, or alkenyl diversity elements [1].

Quality-Controlled Pharmaceutical Intermediate Sourcing: GLP-Adjacent Research and Process Development

5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 590360-21-7) is commercially available at analytically certified purity grades of 95% (standard research) and 98%+ (high-purity analytical), with comprehensive batch-specific documentation including NMR, HPLC, and GC characterization reports . This level of analytical support distinguishes it from many generic benzaldehyde derivatives that are supplied without rigorous batch analysis. For research groups operating under GLP-adjacent quality systems or developing scalable synthetic routes for preclinical candidate synthesis, the availability of fully characterized, high-purity starting material reduces the burden of in-house purification and analytical validation, accelerates process development timelines, and ensures batch-to-batch reproducibility in multi-step synthetic sequences .

Bioconjugation and Chemical Probe Development: Aldehyde-Mediated Conjugation with Ortho-Steric Protection

The ortho-benzyloxy substitution pattern in 5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde (CAS 590360-21-7) provides partial steric shielding of the reactive aldehyde group, which can be strategically leveraged in bioconjugation and chemical probe development applications where controlled, tunable reactivity is desired [2]. Unlike para-substituted benzaldehydes (e.g., 4-(2-fluorobenzyloxy)benzaldehyde) that present an unhindered aldehyde susceptible to rapid, non-specific condensation, the ortho-substituted scaffold offers attenuated reactivity that can enhance selectivity in complex biological matrices or multi-component reaction systems. This property is particularly relevant for the development of activity-based probes, fluorescent sensors, and targeted covalent inhibitors where off-target aldehyde reactivity must be minimized while retaining sufficient electrophilicity for specific biomolecule engagement [2].

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